![molecular formula C19H19N5O3S B6507015 ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 905797-46-8](/img/structure/B6507015.png)

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

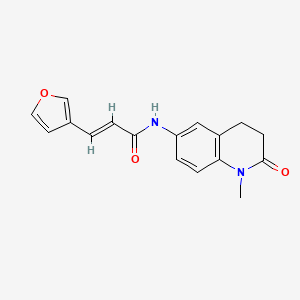

The compound “ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an amide, a sulfanyl (thiol) group, and a 1,2,4-triazole ring . Compounds with these functional groups are often found in various fields of chemistry and biology, including medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 1,2,4-triazole derivatives can be synthesized by condensing appropriate precursors under suitable conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the planar 1,2,4-triazole ring and the connectivity of the amide, sulfanyl, and ester groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, while its thermal stability could be influenced by the stability of the 1,2,4-triazole ring .Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Mode of Action

For example, in the case of aromatase inhibitors, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to affect various biochemical pathways .

Result of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ETB in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. Additionally, ETB has been found to be relatively stable and non-toxic, making it a suitable candidate for use in laboratory experiments. The limitations of using ETB in laboratory experiments include its limited shelf life and its lack of specificity for certain biochemical and physiological processes.

Zukünftige Richtungen

The potential future directions for ETB research include further investigation into its mechanism of action, its potential use as a drug candidate, and its potential use as a tool to study the biochemical and physiological processes of various diseases. Additionally, further research into the safety and efficacy of ETB in laboratory experiments is needed to determine its potential applications in the medical and biotechnology fields. Finally, further research into the potential combination of ETB with other compounds to create more effective treatments for various diseases is needed.

Synthesemethoden

ETB is synthesized via a two-step process. The first step involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazol-3-yl chloride with thiophenol in aqueous acetic acid. The second step involves the reaction of the product from the first step with ethyl benzoate in the presence of a base. The overall yield of the reaction is approximately 80%.

Wissenschaftliche Forschungsanwendungen

ETB has been studied for its potential applications in medical and biotechnology research. It has been found to possess antiviral, anticancer, and anti-inflammatory properties, and it has been used to study the biochemical and physiological processes of various diseases. In addition, ETB has been studied for its potential use as a drug candidate for treating various diseases.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, compounds containing a 1,2,4-triazole ring have been reported to exhibit antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with similar structures have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have been shown to exhibit behavioral changes in animal models at high doses .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHSLVXDMDDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506932.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506937.png)

![ethyl 1-(4-methylphenyl)-4-{[(naphthalen-1-yl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506941.png)

![methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6506950.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6506955.png)

![4-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-5-methyl-1-phenyl-1H-pyrazole](/img/structure/B6506967.png)

![1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6506977.png)

![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)

![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)

![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)

![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6507008.png)

![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)